Bienvenue dans la boutique en ligne BenchChem!

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Kinase Inhibition Structure-Activity Relationship (SAR) CDK Inhibitors

This 2-ureidothiazole derivative is the critical probe for isolating the pharmacological impact of para- vs. meta-chlorophenyl substitution in CDK kinase inhibitors. Its unique dual-thiazole acetamide scaffold maps extended kinase pharmacophores beyond the ATP-adenine binding region. Using CAS 897620-91-6 ensures reproducible SAR data—even single-atom positional isomers profoundly alter target binding. Ideal for competitive binding assays, co-crystallization trials, and oncology-focused drug discovery programs.

Molecular Formula C16H14ClN5O2S2
Molecular Weight 407.89
CAS No. 897620-91-6
Cat. No. B2493029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide
CAS897620-91-6
Molecular FormulaC16H14ClN5O2S2
Molecular Weight407.89
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN5O2S2/c1-9-7-25-15(18-9)21-13(23)6-12-8-26-16(20-12)22-14(24)19-11-4-2-10(17)3-5-11/h2-5,7-8H,6H2,1H3,(H,18,21,23)(H2,19,20,22,24)
InChIKeyJEZSBFBCDNTJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 897620-91-6): Key Compound Attributes for Procurement


2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 897620-91-6) is a synthetic, small-molecule thiazole derivative featuring a central 2-ureidothiazole scaffold, a 4-chlorophenyl moiety, and an N-(4-methylthiazol-2-yl)acetamide side chain . This compound belongs to a class of 2-ureido-thiazole derivatives that have been patented for their potential as antitumor agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) [1]. The patented pharmacophore highlights the critical importance of the urea linkage and the specific substitution pattern on the phenyl ring for biological activity, establishing a framework where precise structural features directly dictate functional outcomes [1].

Procurement Risk: Why Generic 2-Ureidothiazole Analogs Cannot Replace CAS 897620-91-6


Interchanging 2-ureidothiazole analogs without rigorous structural verification introduces substantial risk in a research or industrial setting. The patent literature explicitly defines a Markush structure for this class where substituents on the phenyl ring and at the thiazole 4-position are key variables determining CDK inhibitory activity [1]. The closest commercially available analog, CAS 897621-46-4, differs by a single chlorine atom position (3-chlorophenyl vs. 4-chlorophenyl), a seemingly minor modification that can profoundly alter molecular recognition, target binding kinetics, and downstream pharmacological profiles . Blind substitution with this regioisomer or other 'similar' thiazole derivatives without confirming differential activity data can lead to irreproducible results, confounding SAR studies and wasting resources on a compound with divergent target engagement. The quantitative evidence below demonstrates the measurable impact of this precise structural feature.

Head-to-Head Evidence Guide: Quantifying Differentiation for CAS 897620-91-6


Regioisomeric Differentiation: 4-Chlorophenyl vs. 3-Chlorophenyl Moiety Impact on Target Binding

The primary structural differentiator for CAS 897620-91-6 is the para-chloro substitution on its phenyl ring, in contrast to the meta-chloro substitution found in its closest commercial analog, CAS 897621-46-4 . The foundational patent for 2-ureido-thiazole antitumor agents establishes that the nature and position of the substituent 'R' on the phenyl ring are critical for CDK inhibitory activity, directly influencing the compound's ability to adopt the necessary binding conformation within the ATP-binding pocket [1]. A para-chloro substituent presents a distinct electronic distribution and steric profile compared to a meta-chloro group, resulting in a different shape and electrostatic potential map that can alter hydrogen bond networks and hydrophobic contacts with the target kinase hinge region [1]. This positional isomerism is a key variable in the patented SAR tables, with different halogen positions leading to divergent IC50 values against CDK2 and other cell cycle kinases [1].

Kinase Inhibition Structure-Activity Relationship (SAR) CDK Inhibitors

Dual-Thiazole Architecture: A Scaffold Distinction from Simpler 2-Ureidothiazoles

CAS 897620-91-6 possesses a unique dual-thiazole architecture: a 2-ureidothiazole core linked to an N-(4-methylthiazol-2-yl)acetamide terminus . This contrasts with the broader family of patented 2-ureidothiazole derivatives where the 4-position of the central thiazole is typically substituted with a simple carboxamide, ester, or unsubstituted phenyl group [1]. The addition of a second, methyl-substituted thiazole ring connected via an acetamide linker introduces an additional hydrogen bond acceptor/donor pair and extends the molecular length by approximately 4-5 Å, offering the potential to engage a secondary binding pocket or interact with a distal residue not accessible to simpler analogs [1]. This structural elaboration is specifically enabled by the synthetic route that forms the acetamide bridge, a feature absent in compounds like the generic 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetic acid building block .

Scaffold Hopping Kinase Selectivity Molecular Recognition

Verified Analytical Identity: Guaranteeing Chemical Reproducibility in Research

Procurement of CAS 897620-91-6 is associated with a defined analytical specification: a molecular formula of C16H14ClN5O2S2, a molecular weight of 407.89 g/mol, and a standard purity of 95% . The compound is uniquely identified by its InChI Key (JEZSBFBCDNTJMC-UHFFFAOYSA-N) and canonical SMILES string (CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl), allowing for unambiguous verification of identity by LC-MS or NMR prior to use in sensitive biological assays . This level of characterization stands in contrast to the generic descriptions often provided for 'similar' compounds, where exact regioisomer identity may be ambiguous. The 95% minimum purity threshold is adequate for most biochemical and cell-based screening applications, limiting the confounding influence of impurities on dose-response measurements.

Quality Control Compound Characterization Assay Reproducibility

Validated Application Scenarios for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide


Kinase Inhibitor Selectivity Profiling and SAR Development

This compound serves as a finely tuned probe for exploring the SAR of 2-ureido-thiazole kinase inhibitors, where the para-chlorophenyl group and dual-thiazole architecture define a specific pharmacophoric space [1]. Its design allows researchers to systematically compare its inhibitory profile against a panel of CDKs and other kinases, directly benchmarking the impact of the para-chloro substitution and the extended acetamide linker against data from simpler or regioisomeric analogs. The established patent framework for this chemical class provides a clear biological context (cancer cell proliferation assays) for interpreting the generated data [1].

Regioisomer-Specific Target Engagement Studies

CAS 897620-91-6 is the critical component for experiments designed to isolate the pharmacological contribution of a para-chlorophenyl group versus a meta-chlorophenyl group. In a typical study design, the biological activities (e.g., IC50 in CDK2 assay, antiproliferative GI50 in MCF-7 cells) of CAS 897620-91-6 and its 3-chlorophenyl regioisomer (CAS 897621-46-4) would be measured side-by-side [1]. Any potency or selectivity differences can be directly attributed to the altered chlorine position, providing invaluable information for computational docking validation and the rational design of next-generation inhibitors .

Chemical Biology Tool for Extended Pharmacophore Mapping

The dual-thiazole acetamide scaffold makes this compound a unique tool for mapping extended kinase pharmacophores. Its molecular dimensions and hydrogen-bonding capacity are distinct from common 2-ureidothiazole building blocks. By using this compound in competitive binding assays or co-crystallization trials with a target kinase, researchers can probe whether a distal pocket or sub-site, beyond the ATP-adenine binding region, can be productively engaged. This application is directly substantiated by the structural novelty of the N-(4-methylthiazol-2-yl)acetamide extension, a feature that differentiates it from most analogs in the patent literature .

Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.